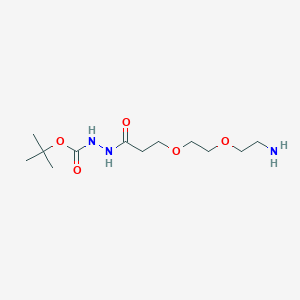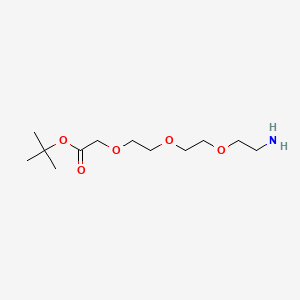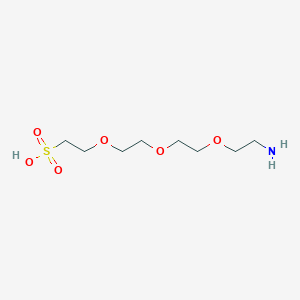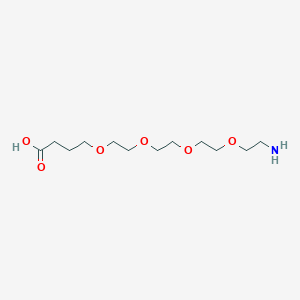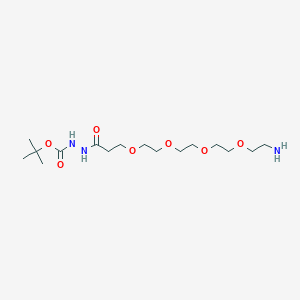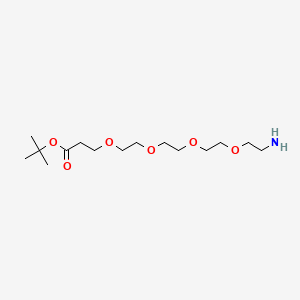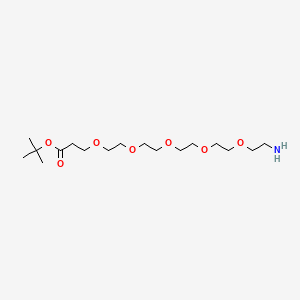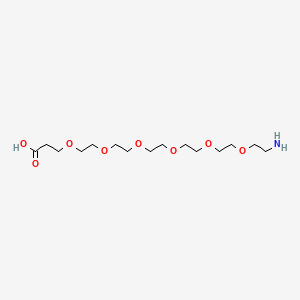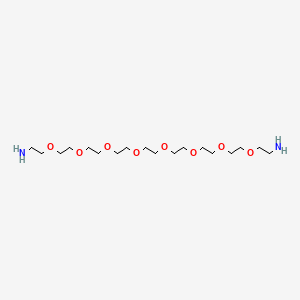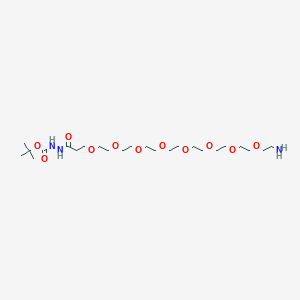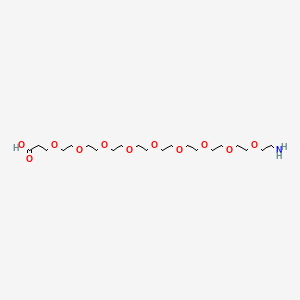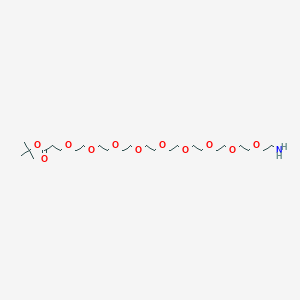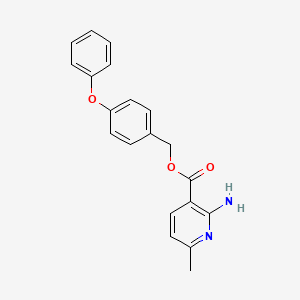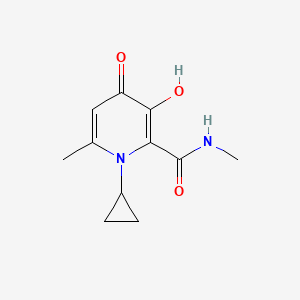
2-Pyridinecarboxamide, 1-cyclopropyl-1,4-dihydro-3-hydroxy-N,6-dimethyl-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
APO-6619 is an iron chelator which was shown to inhibit growth of the following bacterial strains: Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli. APO-6619 may be useful as a non-traditional treatment of bacterial infections.
Wissenschaftliche Forschungsanwendungen
Topoisomerase II Inhibition
A derivative of 2-Pyridinecarboxamide exhibited significant inhibition of mammalian topoisomerase II, a critical enzyme in DNA replication and cell division. This finding suggests potential applications in cancer research and treatment. The compound showed moderate in vitro cytotoxicity and in vivo activity against P388 leukemia cells (Wentland et al., 1993).
Heterocyclic Compound Synthesis
Kobayashi et al. (2009) developed a method for synthesizing derivatives of 2-Pyridinecarboxamide, indicating its utility in creating novel heterocyclic compounds with potential pharmacological applications (Kobayashi et al., 2009).
Structural Studies
Quiroga et al. (1999) discussed the chemistry of compounds related to 2-Pyridinecarboxamide, which involved studying their crystal structures. Such structural insights are crucial for understanding the chemical and physical properties of these compounds (Quiroga et al., 1999).
Enaminonitrile Utilization in Synthesis
The compound was used as a starting material in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives. This work by Kumar and Mashelker (2007) demonstrates the compound's versatility in synthesizing a wide range of heterocyclic compounds (Kumar & Mashelker, 2007).
Antibacterial Agent Synthesis
Miyamoto et al. (1987) synthesized derivatives of 2-Pyridinecarboxamide, which were tested as antibacterial agents. This indicates its potential in developing new antimicrobial drugs (Miyamoto et al., 1987).
Eigenschaften
CAS-Nummer |
887774-94-9 |
|---|---|
Produktname |
2-Pyridinecarboxamide, 1-cyclopropyl-1,4-dihydro-3-hydroxy-N,6-dimethyl-4-oxo- |
Molekularformel |
C11H14N2O3 |
Molekulargewicht |
222.24 |
IUPAC-Name |
1-Cyclopropyl-3-hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid methylamide |
InChI |
1S/C11H14N2O3/c1-6-5-8(14)10(15)9(11(16)12-2)13(6)7-3-4-7/h5,7,15H,3-4H2,1-2H3,(H,12,16) |
InChI-Schlüssel |
GYWMPYYHESRUBP-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(O)C(=O)C=C(C)N1C2CC2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
APO-6619 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



